3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine
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Overview
Description
3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE: is a nitrogen-containing heterocyclic compound It is characterized by its pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method includes the alkylation of pyrazine with ethyl iodide and pentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Alkylated or acylated pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
- 3,6-DIMETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE
- 3,6-DIETHYL-N-(PENTAN-3-YL)PYRAZIN-2-AMINE
- 3,6-DIMETHYL-N-(PENTAN-3-YL)PYRAZIN-2-AMINE
Uniqueness: 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at positions 3 and 6, along with the pentan-2-yl group, provides a distinct steric and electronic environment that can affect its interactions with molecular targets .
Properties
Molecular Formula |
C13H23N3 |
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Molecular Weight |
221.34 g/mol |
IUPAC Name |
3,6-diethyl-N-pentan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C13H23N3/c1-5-8-10(4)15-13-12(7-3)14-9-11(6-2)16-13/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
YMDKLQPZSZMZQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=NC(=CN=C1CC)CC |
Origin of Product |
United States |
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